molecular formula C25H25ClN4O2S B11639467 N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B11639467
M. Wt: 481.0 g/mol
InChI Key: OWUAOTOTNPJNET-UHFFFAOYSA-N
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Description

N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a phthalazine core, a sulfonamide group, and a tert-butyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the phthalazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the phthalazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the tert-butyl group: This can be accomplished through alkylation reactions using tert-butyl halides under basic conditions.

    Amination with 4-chloroaniline: The final step involves the reaction of the intermediate with 4-chloroaniline under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H25ClN4O2S

Molecular Weight

481.0 g/mol

IUPAC Name

N-tert-butyl-5-[4-(4-chloroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C25H25ClN4O2S/c1-16-9-10-17(15-22(16)33(31,32)30-25(2,3)4)23-20-7-5-6-8-21(20)24(29-28-23)27-19-13-11-18(26)12-14-19/h5-15,30H,1-4H3,(H,27,29)

InChI Key

OWUAOTOTNPJNET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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